molecular formula C18H21BrN2O4 B4312412 ethyl 1-[(4-bromo-5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate

ethyl 1-[(4-bromo-5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate

Cat. No.: B4312412
M. Wt: 409.3 g/mol
InChI Key: FCSNLZVXGPRXPV-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-bromo-5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate is a complex organic compound featuring an indole ring system substituted with bromine and methyl groups, and a piperidine ring attached to a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent bromination and methylation steps introduce the bromine and methyl groups, respectively. The piperidine ring can be introduced through nucleophilic substitution reactions, followed by esterification to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or piperidines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The indole core is known for its biological activity, and derivatives of this compound may exhibit antiviral, anti-inflammatory, or anticancer properties.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: Application in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. For example, if used as a drug, it may interact with enzymes or receptors in the body, leading to therapeutic effects. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Ethyl 5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl acetate: Similar indole derivative with a bromine substituent.

  • 1H-Indole, 2,3-dihydro-: Basic indole structure without additional substituents.

Uniqueness: This compound is unique due to its specific combination of substituents and the presence of the piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 1-[(4-bromo-5-methyl-2,3-dioxoindol-1-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4/c1-3-25-18(24)12-6-8-20(9-7-12)10-21-13-5-4-11(2)15(19)14(13)16(22)17(21)23/h4-5,12H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSNLZVXGPRXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=C(C(=C(C=C3)C)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 1-[(4-bromo-5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate
Reactant of Route 2
ethyl 1-[(4-bromo-5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate
Reactant of Route 3
ethyl 1-[(4-bromo-5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate
Reactant of Route 4
ethyl 1-[(4-bromo-5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate
Reactant of Route 5
ethyl 1-[(4-bromo-5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate
Reactant of Route 6
ethyl 1-[(4-bromo-5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate

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